1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside
Overview
Description
1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside is a complex organic compound with a molecular formula of C27H28O5 and a molecular weight of 432.50822. This compound belongs to the class of xylofuranosides, which are derivatives of xylose, a five-carbon sugar. The presence of isopropylidene and triphenylmethyl groups in its structure makes it a unique and valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on xylose. The xylose derivative is then reacted with isopropylidene and triphenylmethyl chloride under controlled conditions to introduce the desired substituents. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the isopropylidene and triphenylmethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule and the choice of reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and alkoxides, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted xylofuranosides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound is used in the study of carbohydrate metabolism and glycosylation processes in biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as biodegradable polymers and bioactive compounds.
Mechanism of Action
1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside is compared with other similar xylofuranosides, such as 1,2-O-isopropylidene-alpha-D-xylofuranoside and 5-O-triphenylmethyl-alpha-D-xylofuranoside. The presence of both isopropylidene and triphenylmethyl groups in its structure distinguishes it from these compounds, providing unique chemical properties and reactivity.
Comparison with Similar Compounds
1,2-O-isopropylidene-alpha-D-xylofuranoside
5-O-triphenylmethyl-alpha-D-xylofuranoside
1,2-O-isopropylidene-5-O-methyl-alpha-D-xylofuranoside
This comprehensive overview highlights the significance of 1,2-O-Isopropylidene-5-O-triphenylmethyl-alpha-D-xylofuranoside in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-24-23(28)22(30-25(24)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23+,24-,25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPUJUCGRNWUOE-ZFFYZDHPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169287 | |
Record name | 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-α-D-xylofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20590-53-8 | |
Record name | 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-α-D-xylofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20590-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-α-D-xylofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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